2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a 3-benzoyl-substituted quinoline core, a 6-ethyl group, and a 4-oxo-1,4-dihydroquinoline scaffold. The acetamide moiety is further functionalized with a 3-chlorophenyl group at the N-position. Such structural features are common in pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation due to the presence of electron-withdrawing (benzoyl, chloro) and hydrophobic (ethyl) groups .
Properties
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-17-11-12-23-21(13-17)26(32)22(25(31)18-7-4-3-5-8-18)15-29(23)16-24(30)28-20-10-6-9-19(27)14-20/h3-15H,2,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPAEHMGVWZHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzoyl and Ethyl Groups: The benzoyl and ethyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Formation of the Acetamide Moiety: The final step involves the reaction of the quinoline derivative with 3-chlorophenylacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Core Modifications: The target compound’s 3-benzoyl-quinoline core distinguishes it from sulfonyl-substituted analogs (e.g., Analog 1) , which may exhibit altered electronic properties due to the sulfonyl group’s stronger electron-withdrawing nature.
Acetamide Substituents :
- The 3-chlorophenyl group in the target compound is shared with Analog 3 but differs from the 3-methylphenyl (Analog 1) and benzodioxol (Analog 9) groups. Chlorine’s electronegativity may enhance binding affinity in target proteins compared to methyl or methoxy groups .
Synthetic Methods :
- Microwave-assisted synthesis (Analog 3) offers faster reaction times (~5 minutes) compared to conventional methods (e.g., Analog 4, 3 hours) .
Physicochemical Properties :
- Melting points vary significantly: thiadiazole analogs (Analog 5) melt at 212–216°C, while pyrazole derivatives (Analog 4) decompose near 200°C. These differences correlate with hydrogen-bonding capacity (e.g., thiadiazole’s SH group in Analog 5 vs. pyrazole’s carbonyl in Analog 4) .
Research Findings and Trends
- Quinoline vs. Heterocyclic Cores: Quinoline-based compounds (target, Analog 1, 9) generally exhibit higher molecular weights (>450 g/mol) compared to benzothiazole or pyrazole analogs (~250–400 g/mol), impacting solubility and bioavailability .
- Chlorophenyl Efficacy : The 3-chlorophenyl group (target, Analog 3) is recurrent in patent applications (–5), suggesting its utility in enhancing ligand-receptor interactions .
- Synthetic Flexibility : Carbodiimide-mediated coupling (Analog 4) and microwave-assisted methods (Analog 3) are prevalent for acetamide synthesis, highlighting scalability and efficiency advantages .
Biological Activity
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide is a synthetic compound belonging to the quinoline family. Its unique structure, which includes a benzoyl group and a chlorophenyl substituent, suggests potential biological activities that merit detailed exploration. This article provides an overview of its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H21ClN2O3 |
| Molecular Weight | 444.92 g/mol |
| IUPAC Name | 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3-chlorophenyl)acetamide |
| CAS Number | 895652-68-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzoyl and acetamide groups. Common reagents include ethyl acetoacetate, benzoyl chloride, and aniline derivatives, with controlled reaction conditions to ensure high yield and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, Alagarsamy et al. (2015) reported that related compounds demonstrated effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and modulation of specific signaling pathways. Research has focused on its action against breast and colon cancer cell lines, showing promising results in reducing cell viability and promoting cell death .
Anti-inflammatory Effects
Quinoline derivatives are also known for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing cytokine production and alleviating symptoms associated with chronic inflammatory diseases.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in cell signaling pathways, modulating their activity and leading to various biological effects. Further studies are required to elucidate the exact pathways involved.
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives:
- Case Study on Antimicrobial Activity : A study conducted by Alagarsamy et al. demonstrated that a related quinoline derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound.
- Case Study on Anticancer Properties : In research published in 2020, a derivative with a similar structure was shown to induce apoptosis in MCF7 breast cancer cells by activating caspase pathways, indicating that this compound may offer similar anticancer benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
